molecular formula C45H55NO14 B569410 [(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 159001-25-9

[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B569410
CAS No.: 159001-25-9
M. Wt: 833.9 g/mol
InChI Key: OKEKLOJNCOIPIT-DYMXBOOHSA-N
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Description

[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a chemical compound that is structurally similar to paclitaxel, a well-known anticancer agent. It is an analogue of cephalomannine and exhibits reduced cytotoxicity and tubulin binding compared to paclitaxel . The compound has a molecular formula of C45H55NO14 and a molecular weight of 833.92 g/mol .

Biochemical Analysis

Biochemical Properties

Dihydrocephalomannine interacts with various biomolecules, primarily tubulin . It shows reduced cytotoxicity and tubulin binding compared to Paclitaxel . This suggests that Dihydrocephalomannine may have a different interaction mechanism with tubulin, potentially leading to different biochemical reactions.

Molecular Mechanism

It is known that the compound has a reduced ability to bind to tubulin compared to Paclitaxel . This suggests that Dihydrocephalomannine may interact differently with tubulin at the molecular level, potentially leading to different effects on cell function.

Chemical Reactions Analysis

Types of Reactions

[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully reduced analogues .

Scientific Research Applications

[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate has several scientific research applications, including:

Properties

CAS No.

159001-25-9

Molecular Formula

C45H55NO14

Molecular Weight

833.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C45H55NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h10-19,23,29-31,33-36,38,49-50,55H,9,20-22H2,1-8H3,(H,46,52)/t23?,29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1

InChI Key

OKEKLOJNCOIPIT-DYMXBOOHSA-N

Isomeric SMILES

CCC(C)C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

SMILES

CCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Canonical SMILES

CCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Synonyms

N-Debenzoyl-N-α-methylbutyrylpaclitaxel;  7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete Benzenepropanoic Acid Derivative;  [2aR-2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]-α-Hydroxy-β-[(2-methyl-1-oxobutyl)amino]-,6,12b-bis(acetyloxy)-12-(benzoyloxy

Origin of Product

United States

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